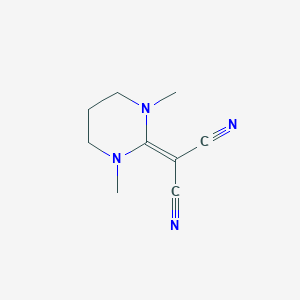
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- is an organic compound characterized by its unique structure, which includes an octene backbone with a 3,5-dimethoxyphenyl and a methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 3-methyl-2-octanone.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 3-methyl-2-octanone in the presence of a base such as sodium hydroxide.
Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Octene, 2-(3,5-dimethoxyphenyl)-3-ethyl-
- 2-Octene, 2-(3,5-dimethoxyphenyl)-3-propyl-
- 2-Octene, 2-(3,5-dimethoxyphenyl)-3-butyl-
Uniqueness
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
56694-84-9 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-[(Z)-3-methyloct-2-en-2-yl]benzene |
InChI |
InChI=1S/C17H26O2/c1-6-7-8-9-13(2)14(3)15-10-16(18-4)12-17(11-15)19-5/h10-12H,6-9H2,1-5H3/b14-13- |
InChI-Schlüssel |
SOMYANHMIYLVPD-YPKPFQOOSA-N |
Isomerische SMILES |
CCCCC/C(=C(/C)\C1=CC(=CC(=C1)OC)OC)/C |
Kanonische SMILES |
CCCCCC(=C(C)C1=CC(=CC(=C1)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


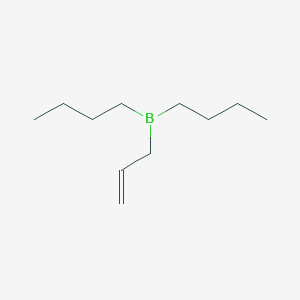
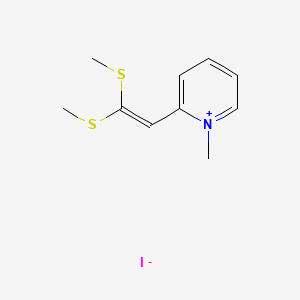

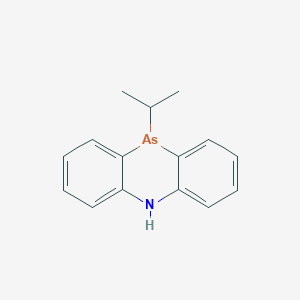
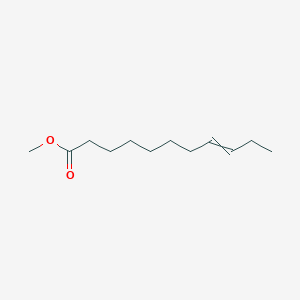
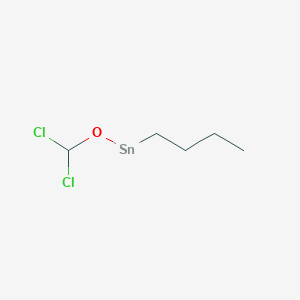
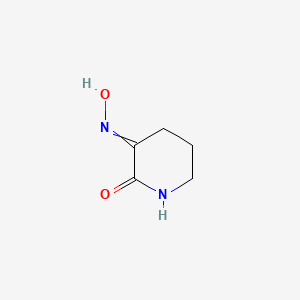
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
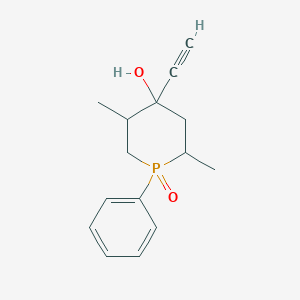
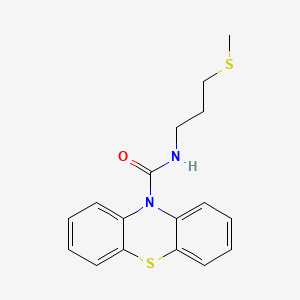
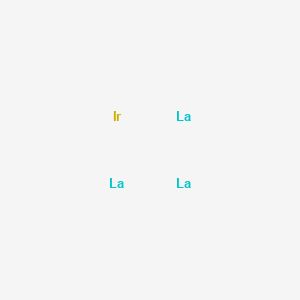
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
